molecular formula C15H18O3 B1672183 Irofulven CAS No. 158440-71-2

Irofulven

Cat. No. B1672183
M. Wt: 246.3 g/mol
InChI Key: NICJCIQSJJKZAH-AWEZNQCLSA-N
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Description

Irofulven is a novel anti-cancer compound synthesized by scientists at the University of California, San Diego . It was developed from toxins of the poisonous jack-o-lantern mushroom . It’s currently being developed by MGI PHARMA, Inc., an emerging oncology-focused pharmaceutical company based in Minneapolis .


Synthesis Analysis

Irofulven is a semi-synthetic analog of the fungal product illudin S . It has been evaluated in a variety of phase I and II clinical trials . Promising results were noted in clinical trials against a variety of solid cancers including colon, sarcoma, prostate, liver, ovarian, and pancreas .


Molecular Structure Analysis

The molecular formula of Irofulven is C15H18O3 . It has an average mass of 246.302 Da and a monoisotopic mass of 246.125595 Da .


Chemical Reactions Analysis

Irofulven has a unique mechanism of action as an anti-tumor agent due to its ability to be rapidly absorbed by tumor cells . Once inside the cells, the compound binds to DNA and protein targets . This binding interferes with DNA replication and cell division of tumor cells, leading to tumor-specific apoptotic cell death .


Physical And Chemical Properties Analysis

Irofulven is a solid substance . It has a molecular weight of 246.3 . It is soluble in DMSO up to 100 mg/mL with ultrasonic assistance .

Scientific Research Applications

Role in Nucleotide Excision Repair and Tumor Sensitivity

Irofulven is a novel alkylating agent showing promise in treating ovarian and hormone-refractory prostate cancers. Research has found that human cells deficient in nucleotide excision repair are significantly more sensitive to irofulven's cytotoxic effects. This sensitivity is particularly associated with transcription-coupled repair rather than global genome repair. Among the nucleotide excision repair proteins, the expression of XPG endonuclease correlates with irofulven cytotoxicity, suggesting its potential as a marker for tumor sensitivity to this drug (Koeppel et al., 2004).

Efficacy in Treating Glioblastoma Multiforme

Irofulven demonstrates significant activity against various human glioblastoma multiforme-derived xenografts. In studies involving athymic mice, it was observed to induce substantial growth delays in tumor lines and increase median survival rates. These findings suggest its potential effectiveness in treating this type of brain cancer (Friedman et al., 2001).

Induction of Apoptosis in Prostate Cancer Cells

Irofulven induces both caspase-mediated apoptosis and caspase-independent cell death in prostate tumor cells. The drug causes early mitochondrial dysfunction leading to apoptosis, which is a distinct pathway compared to its effects on normal cells. This property makes irofulven a potent inducer of apoptosis in various tumor types (Liang et al., 2004).

Activation of DNA Damage-Signaling Pathways

Irofulven activates the ATM-CHK2 DNA damage-signaling pathway in ovarian cancer cells, contributing to S phase cell cycle arrest. This activation is ATM kinase-mediated and indicates that irofulven induces DNA damage leading to cell cycle arrest and apoptosis (Wang et al., 2004).

Efficacy in Combination with Other Chemotherapeutic Agents

Irofulven shows enhanced antitumor activity when combined with other chemotherapeutic agents like thiotepa or mitomycin C. This synergy suggests the potential application of irofulven in combination therapies for enhanced therapeutic activity against various tumors (Kelner et al., 2002)

Safety And Hazards

Irofulven should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

Lantern Pharma will reacquire global rights to Irofulven and assume full authority to manage and guide future clinical and commercial development of the program . Lantern plans on pursuing further development and advancement of the drug candidate immediately . They will review the potential to advance clinical development of Irofulven in both bladder and prostate cancer patients who have a key mutation in the ERCC2/3 genes .

properties

IUPAC Name

(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJCIQSJJKZAH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166423
Record name Irofulven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MGI-114(Irofulven) has unique mechanism of action as an anti-tumor agent is due to its ability to be rapidly absorbed by tumor cells. Once inside the cells, the compound binds to DNA and protein targets. This binding interferes with DNA replication and cell division of tumor cells, leading to tumor-specific apoptotic cell death, or “cell suicide.” During this process, tumor cells tend to automatically shut themselves down when they sense their function is compromised.
Record name Irofulven
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05786
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Irofulven

CAS RN

158440-71-2
Record name (-)-Irofulven
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158440-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irofulven [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158440712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irofulven
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05786
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irofulven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IROFULVEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B799IH05A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
J Alexandre, E Raymond, MO Kaci, EC Brain… - Clinical cancer …, 2004 - AACR
Purpose: We performed a Phase I and pharmacokinetic study to determine the maximum tolerated dose of irofulven (6-hydroxymethylacylfulvene; MGI-114, MGI PHARMA, Inc.), …
Number of citations: 39 aacrjournals.org
S Urien, J Alexandre, E Raymond, E Brain… - Anti-cancer …, 2003 - journals.lww.com
… for irofulven and to assess covariates that might affect irofulven pharmacokinetics. Irofulven was … Plasma samples were analyzed to quantitate irofulven by high-performance liquid …
Number of citations: 12 journals.lww.com
TC McMorris, MD Staake, MJ Kelner - The Journal of Organic …, 2004 - ACS Publications
… (−)-irofulven has been achieved … irofulven, was prepared in a similar way starting with (S)-5-chloro-5-methyl-2-cyclopentenone. (+)-Irofulven was 5 to 6 times less toxic than (−)-irofulven …
Number of citations: 69 pubs.acs.org
N Senzer, J Arsenau, D Richards… - American journal of …, 2005 - journals.lww.com
Background: The primary objective of this study was to assess the antitumor activity of irofulven in patients with hormone-refractory prostate cancer by measuring a sustained decrease …
Number of citations: 36 journals.lww.com
M Serova, F Calvo, F Lokiec, F Koeppel… - Cancer chemotherapy …, 2006 - Springer
… Acquired resistance to irofulven has limited impact on the effects of … –irofulven and oxaliplatin–irofulven combinations. Based on these data, irofulven–oxaliplatin and cisplatin–irofulven …
Number of citations: 50 link.springer.com
TC McMorris, J Yu, R Lira, R Dawe… - The Journal of …, 2001 - ACS Publications
… irofulven, which produced complete tumor regression in a variety of xenograft models. Compound 5, irofulven, … use of Irofulven in patients with gemcitabine-refractory pancreatic cancer. …
Number of citations: 47 pubs.acs.org
SG Eckhardt, SD Baker, CD Britten… - Journal of clinical …, 2000 - ascopubs.org
… Pharmacokinetic studies of irofulven revealed dose-… this study, the recommended dose of irofulven is 10.64 mg/m 2 as … preclinical antitumor effects of irofulven observed on intermittent …
Number of citations: 67 ascopubs.org
JP Thomas, R Arzoomanian, D Alberti… - Cancer chemotherapy …, 2001 - Springer
… Irofulven has been shown to induce DNA damage and apoptosis in vitro and has shown … , retain sensitivity to irofulven. Methods: We conducted a phase I trial of irofulven given as an …
Number of citations: 15 link.springer.com
A Paci, K Rezai, A Deroussent, D De Valeriola… - Drug metabolism and …, 2006 - ASPET
… of irofulven in humans is of potential benefit in understanding the biotransformation of irofulven and … of irofulven after an iv dose of [ 14 C]irofulven in patients with advanced solid tumors. …
Number of citations: 24 dmd.aspetjournals.org
J Börcsök, Z Sztupinszki, R Bekele, SP Gao… - Clinical Cancer …, 2021 - AACR
… to irofulven, we compared irofulven sensitivity of KU19-19 and KE1 and found that the ERCC2-mutated, NER-deficient KE1 line exhibited significantly increased sensitivity to irofulven …
Number of citations: 18 aacrjournals.org

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